molecular formula C15H14ClF3N2O4S2 B2400242 3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795302-01-0

3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Katalognummer: B2400242
CAS-Nummer: 1795302-01-0
Molekulargewicht: 442.85
InChI-Schlüssel: MLEZENISKLQZQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a thiazolidine-2,4-dione core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further elaborated with a piperidine ring and a 4-chloro-3-(trifluoromethyl)phenylsulfonyl group, which may influence its physicochemical properties and target binding affinity. The primary research interest in this compound stems from its potential as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . The thiazolidine-2,4-dione (TZD) moiety is a classic pharmacophore in insulin-sensitizing drugs . Researchers can utilize this compound to probe the structure-activity relationships of novel PPAR-γ ligands, with the aim of developing improved therapeutic agents for Type 2 Diabetes Mellitus that may have enhanced efficacy or reduced side effects compared to existing TZDs . In the research setting, this compound serves as a key intermediate or target molecule for investigating metabolic pathways. Studies may focus on its synthesis, characterization, and in vitro and in vivo evaluation of its agonist or antagonist activity on PPAR-γ and related metabolic targets . Its structure suggests potential for exploration in other research areas, including the study of inflammation and cellular differentiation pathways. This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Eigenschaften

IUPAC Name

3-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N2O4S2/c16-12-2-1-10(7-11(12)15(17,18)19)27(24,25)20-5-3-9(4-6-20)21-13(22)8-26-14(21)23/h1-2,7,9H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEZENISKLQZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione , also known by its CAS number 1009684-43-8, is a thiazolidine derivative with potential pharmaceutical applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H11ClF3NO4S
  • Molecular Weight : 357.73 g/mol
  • Structure : The compound features a thiazolidine ring, a piperidine moiety, and a sulfonyl group attached to a chlorinated trifluoromethyl phenyl ring.

Research indicates that compounds similar to 3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione may exhibit biological activities through the following mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Antioxidant Properties : Thiazolidine derivatives are known for their antioxidant capabilities, which may contribute to their therapeutic effects in oxidative stress-related conditions.
  • Modulation of Signaling Pathways : This compound may affect signaling pathways involved in inflammation and cell proliferation.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazolidine derivatives:

  • Study Findings : A study published in the Journal of Medicinal Chemistry highlighted that thiazolidine derivatives could induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been documented:

  • Case Study : Research demonstrated that certain thiazolidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as antibacterial agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been noted:

  • Mechanism : Thiazolidines can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis; inhibits Bcl-2
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Case Studies

  • Anticancer Study :
    • In vitro studies showed that the compound significantly reduced cell viability in various cancer cell lines, supporting its potential as an anticancer agent.
  • Antimicrobial Testing :
    • A series of tests indicated that derivatives similar to this compound displayed effective inhibition zones against tested bacterial strains.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as sulfonyl-piperidine linkages, TZD cores, or trifluoromethylphenyl substituents.

Key Observations

Core Heterocycle and Linkers

  • The target compound’s TZD core differentiates it from urea-based analogs like Sorafenib Tosylate and compound 14d , which instead employ pyridinecarboxamide or urea linkers. The TZD moiety is associated with PPAR-γ modulation, while urea/pyridine derivatives often target kinase inhibition (e.g., Sorafenib’s RAF/VEGFR inhibition) .
  • Sulfonyl-piperidine linkages (shared with 14d and TZD derivatives 8a-f ) enhance metabolic stability compared to ester or amide linkers, as seen in their resistance to hydrolytic cleavage .

Substituent Effects The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound and Sorafenib Tosylate contributes to hydrophobic interactions in target binding. However, its placement on a sulfonyl-piperidine (target) versus a urea linker (Sorafenib) alters solubility and bioavailability. Compound 14d substitutes the TZD core with a urea group and replaces the 4-Cl-3-CF₃-phenyl with a 4-fluorophenyl, resulting in lower steric bulk but reduced electron-withdrawing effects .

Synthetic Efficiency Sulfonylation reactions (e.g., NaH-mediated coupling of sulfonyl chlorides to TZD intermediates) are common in synthesizing the target compound and derivatives like 8a-f, with yields ranging from 35–65% . Sorafenib’s synthesis involves multi-step urea formation, which is less atom-economical but achieves high clinical efficacy .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with piperidine derivatives and sulfonylation reagents. Key steps include:

  • Sulfonylation : Reacting 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
  • Thiazolidine-2,4-dione formation : A cyclization reaction using reagents like thiourea or isothiocyanates in polar aprotic solvents (e.g., DMF or DMSO) .
  • Monitoring : Reaction progress is tracked via TLC (Rf values) or HPLC (retention time analysis) to minimize by-products .

Critical parameters : Temperature control (40–60°C for sulfonylation), solvent purity, and stoichiometric ratios of reagents to avoid undesired side reactions .

Advanced: How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms are used to model intermediates and transition states. For example:

  • ICReDD’s approach : Combines quantum mechanics with machine learning to predict optimal reaction conditions, reducing trial-and-error experimentation .
  • Example : The sulfonyl-piperidine linkage’s stability can be assessed via bond dissociation energy calculations, guiding derivatization strategies .

Basic: What analytical techniques are critical for validating the compound’s structural integrity and purity?

Answer:

  • NMR spectroscopy : Confirm regiochemistry (e.g., sulfonyl group position via 1^1H and 13^13C NMR) .
  • X-ray crystallography : Resolve crystal packing and stereochemistry (e.g., piperidine ring conformation) .
  • HPLC-MS : Quantify purity (>95% by area normalization) and detect trace impurities .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound?

Answer:
Contradictions in bioactivity (e.g., IC50_{50} variations) may arise from:

  • Assay conditions : Differences in cell lines, incubation times, or solvent effects (DMSO vs. ethanol) .
  • Structural analogs : Compare with derivatives (e.g., 4-fluorobenzyl or chlorophenyl variants) to isolate pharmacophore contributions .
    Methodology : Standardize dose-response studies (e.g., 3D tumor spheroid models) and validate via orthogonal assays (e.g., SPR for target binding kinetics) .

Basic: How should researchers design experiments to optimize reaction parameters (e.g., yield, selectivity)?

Answer:
Use Design of Experiments (DoE) methodologies:

  • Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors .
  • Response surface modeling : Optimize conditions (e.g., 65% yield at 50°C with 1.2 eq. sulfonyl chloride) .
    Example : A central composite design reduced reaction steps for a thiazolidinedione derivative from 5 to 3 steps while maintaining >90% purity .

Advanced: What mechanistic insights explain the sulfonyl group’s role in modulating biological activity?

Answer:
The sulfonyl group acts as an electron-withdrawing moiety, influencing:

  • Receptor binding : Enhanced hydrogen bonding with target proteins (e.g., PPAR-γ in diabetes studies) .
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to steric hindrance .
    Validation : Competitive inhibition assays (e.g., SPR or ITC) quantify binding affinity changes upon sulfonyl group modification .

Basic: What purification strategies are recommended to achieve high-purity batches (>99%)?

Answer:

  • Recrystallization : Use solvent pairs (ethanol/water) to remove unreacted starting materials .
  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for polar impurities .
  • Prep-HPLC : C18 columns with acetonitrile/water mobile phases for final polishing .

Advanced: How can researchers investigate the compound’s mechanism of action in enzymatic or receptor targets?

Answer:

  • Enzyme inhibition assays : Measure IC50_{50} using fluorogenic substrates (e.g., for kinase or protease targets) .
  • Molecular docking : Simulate binding poses with AutoDock Vina or Schrödinger Suite .
  • In vivo models : Zebrafish or murine studies to correlate pharmacokinetics with efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.